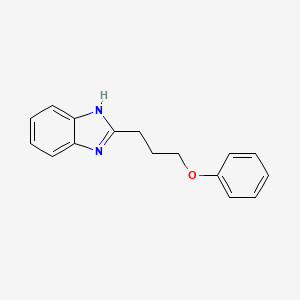

2-(3-phenoxypropyl)-1H-benzimidazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-phenoxypropyl)-1H-benzimidazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biological and medical fields. This compound belongs to the class of benzimidazoles and has been studied for its various properties, including its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Aplicaciones Científicas De Investigación

DNA Topoisomerase Inhibition

Benzimidazole derivatives have been investigated for their inhibitory effects on mammalian type I DNA topoisomerases, which are crucial enzymes involved in DNA replication, transcription, and cell division. The study by Alpan, Gunes, and Topçu (2007) synthesized and evaluated three 1H-benzimidazole derivatives, revealing that 5-methyl-4-(1H-benzimidazole-2-yl)phenol showed potent inhibition of topoisomerase I activity. This suggests potential applications in cancer therapy, where the regulation of DNA replication and cell division is a key therapeutic target (Alpan, Gunes, & Topçu, 2007).

Antitubercular Activity

The phenoxyalkylbenzimidazole series, including 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole, has been evaluated for antitubercular activity. Chandrasekera et al. (2015) systematically examined various segments of the molecule, identifying compounds with submicromolar activity against Mycobacterium tuberculosis. Notably, these compounds displayed selective bactericidal effects against nonreplicating bacteria, offering a promising direction for developing new antitubercular agents if metabolic stability can be improved (Chandrasekera et al., 2015).

Antimicrobial Activity

Benzimidazole-based Schiff base copper(II) complexes have shown significant in vitro cytotoxic effects against various cancer cell lines, including lung, breast, and cervical cancer cells. Paul et al. (2015) synthesized new benzimidazole-containing compounds and demonstrated their DNA binding capabilities and cellular DNA lesion effects, highlighting their potential as antimicrobial and anticancer agents (Paul et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have also been studied for their potential as corrosion inhibitors. A theoretical study by Obot and Obi-Egbedi (2010) on benzimidazole and its derivatives, including their protonated forms, explored properties relevant to their action as corrosion inhibitors. The results aligned with experimental data, suggesting these compounds can effectively protect metals against corrosion, particularly in acidic environments (Obot & Obi-Egbedi, 2010).

Mecanismo De Acción

Target of Action

Benzimidazole compounds are known to have a wide range of biological activities and can interact with various targets, including enzymes, receptors, and other proteins .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or modulators . The specific interactions and resulting changes caused by CHEMBL2316557 would depend on its primary targets, which are currently unknown.

Biochemical Pathways

Benzimidazole derivatives can influence a variety of biochemical pathways depending on their specific targets

Result of Action

The specific effects would depend on the compound’s primary targets and mode of action, which are currently unknown .

Propiedades

IUPAC Name |

2-(3-phenoxypropyl)-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-2-7-13(8-3-1)19-12-6-11-16-17-14-9-4-5-10-15(14)18-16/h1-5,7-10H,6,11-12H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRJZTUPHCWECZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-phenoxypropyl)-1H-benzimidazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2444863.png)

![1-[4-(3-Benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone](/img/structure/B2444865.png)

![N-{3'-acetyl-1-[2-(4-chlorophenoxy)ethyl]-5-methyl-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2444870.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2444875.png)

![2-[3-(4-Fluorobutyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2444878.png)

![2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2444880.png)

![3-(4-ethoxyphenyl)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2444883.png)